REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14]1(=[O:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.S(=O)(=O)(O)O>ClC1C=CC=CC=1>[C:1]1([C:7]2[CH:12]=[C:11]([C:12]3([C:17]4[CH:18]=[CH:19][C:14]([OH:20])=[C:15]([C:6]5[CH:1]=[CH:2][CH:3]=[CH:4][CH:5]=5)[CH:16]=4)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]3)[CH:10]=[CH:9][C:8]=2[OH:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 24 hours at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the mixture
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
After the resulting reaction product
|
Type
|
WASH
|
Details
|
washed three times with warm water
|
Type
|
TEMPERATURE
|
Details
|
the organic phase was heated to 190° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISSOLUTION
|
Details
|
After dissolving the residue in 400 milliliters of methylene chloride
|
Type
|
ADDITION
|
Details
|
500 milliliters of a 5N aqueous sodium hydroxide solution was added
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
After crystals were precipitated
|
Type
|
TEMPERATURE
|
Details
|
by cooling with ice
|
Type
|
WASH
|
Details
|
the crystals were washed twice with 500 milliliters of methylene chloride
|
Type
|
WASH
|
Details
|
washed with 300 milliliters of a 2N aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
After adding 2 liters of 2N hydrochloric acid
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered
|
Type
|
WASH
|
Details
|
washed five times with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone-cyclohexane mixture solution
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=CC1O)C1(CCCCC1)C1=CC(=C(C=C1)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |